Azadirone

Catalog No.
S15291335
CAS No.
25279-67-8
M.F
C28H36O4
M. Wt
436.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azadirone

CAS Number

25279-67-8

Product Name

Azadirone

IUPAC Name

[(5R,7R,8R,9R,10R,13S,17R)-17-(furan-3-yl)-4,4,8,10,13-pentamethyl-3-oxo-5,6,7,9,11,12,16,17-octahydrocyclopenta[a]phenanthren-7-yl] acetate

Molecular Formula

C28H36O4

Molecular Weight

436.6 g/mol

InChI

InChI=1S/C28H36O4/c1-17(29)32-24-15-22-25(2,3)23(30)10-13-27(22,5)21-9-12-26(4)19(18-11-14-31-16-18)7-8-20(26)28(21,24)6/h8,10-11,13-14,16,19,21-22,24H,7,9,12,15H2,1-6H3/t19-,21+,22-,24+,26-,27+,28-/m0/s1

InChI Key

XXIKKMLIDXLAIK-RFKFVWFBSA-N

Canonical SMILES

CC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C4=CCC(C4(CC3)C)C5=COC=C5)C)C)(C)C

Isomeric SMILES

CC(=O)O[C@@H]1C[C@@H]2[C@](C=CC(=O)C2(C)C)([C@@H]3[C@@]1(C4=CC[C@H]([C@@]4(CC3)C)C5=COC=C5)C)C

Azadirone is a tetracyclic triterpenoid that is 4,4,8-trimethylandrosta-1,14-diene substituted by an oxo group at position 3, an acetoxy group at position 7 and a furan-3-yl group at position 17. Isolated from Azadirachta indica, it exhibits antiplasmodial and antineoplastic activities. It has a role as an antineoplastic agent, an antiplasmodial drug and a plant metabolite. It is an acetate ester, a cyclic terpene ketone, a member of furans, a limonoid and a tetracyclic triterpenoid.
Azadirone is a natural product found in Melia azedarach, Azadirachta indica, and other organisms with data available.

Azadirone is a tetracyclic triterpenoid compound derived from the neem tree, scientifically known as Azadirachta indica. It is characterized by its unique molecular structure, which includes a carbocyclic ring system and various functional groups. Specifically, azadirone has the chemical formula C28H36O4C_{28}H_{36}O_{4}, featuring an oxo group at position 3 and an acetoxy group at position 7 . This compound is part of a larger class of chemicals known as limonoids, which are known for their diverse biological activities and complex structures.

Typical of triterpenoids. These include oxidation, reduction, and esterification. The compound's reactivity is influenced by its functional groups, allowing it to participate in reactions that modify its structure or create derivatives. For instance, azadirone can be converted into other limonoids through biosynthetic pathways involving oxidation and cyclization processes .

Azadirone exhibits significant biological activity, particularly in the context of cancer research. Studies have demonstrated its potent cytotoxic effects against various human cancer cell lines, indicating potential as an anticancer agent . Additionally, azadirone possesses insecticidal properties, making it a candidate for use in pest control. Its mechanism of action includes disrupting digestive enzymes in insects and acting as an antifeedant by altering their sensory responses to food .

The synthesis of azadirone can be achieved through both natural extraction from neem seeds and synthetic organic chemistry. The natural biosynthesis involves complex pathways starting from the precursor tirucallol, which undergoes several transformations including isomerization and oxidation to yield azadirone . Synthetic methods have been developed but are often challenging due to the compound's intricate structure. Recent advancements include relay synthesis techniques that utilize both natural product sources and synthetic intermediates to produce azadirone on a larger scale .

Azadirone has several applications across different fields:

  • Agriculture: Used as a natural insecticide due to its ability to disrupt insect feeding and reproduction.
  • Pharmaceuticals: Investigated for its potential as an anticancer agent due to its cytotoxic properties.
  • Cosmetics: Explored for incorporation into formulations aimed at skin health, leveraging its bioactive properties.

Research into the interactions of azadirone with biological systems has revealed its ability to modulate various cellular pathways. It has been shown to upregulate p53, a crucial tumor suppressor protein, and disrupt protein synthesis through binding interactions with chaperone proteins like Hsp60 . These interactions highlight azadirone's potential therapeutic applications beyond insecticidal uses.

Azadirone belongs to a broader class of limonoids that share structural similarities but differ in their biological activity and applications. Below are some similar compounds along with a brief comparison:

CompoundStructure TypeBiological ActivityUnique Features
AzadirachtinTetranortriterpenoidInsecticidal, antifeedantHighly oxidized with multiple functional groups
AzadiradioneTetranortriterpenoidAntioxidant, cytotoxicExhibits superoxide dismutase-like activity
NimbidinLimonoidAntimicrobial, insecticidalKnown for antimicrobial properties
SalaninLimonoidInsect growth regulatorActs as a growth inhibitor in pests

Azadirone's uniqueness lies in its specific structural features and potent cytotoxicity against cancer cells, distinguishing it from other limonoids that may primarily focus on insecticidal properties or other biological activities.

Azadirone, a limonoidal tetranortriterpene derived from Azadirachta indica, demonstrates significant concentration-dependent cytotoxic activity across multiple solid tumor cell lines [1]. Comprehensive in vitro studies have established that azadirone exhibits differential potency against various cancer lineages, with particularly pronounced effects observed in colon adenocarcinoma models [2].

In human colon cancer cell lines, azadirone displays a well-characterized dose-response relationship. The half-maximal inhibitory concentration values for azadirone in HCT-116 cells were determined to be 28.7 micromolar, while HT-29 cells demonstrated greater resistance with values exceeding 40 micromolar [2]. The compound's cytotoxic efficacy extends beyond colon cancer, with documented activity against chronic myeloid leukemia, multiple myeloma, embryonic kidney carcinoma, pancreatic adenocarcinoma, and breast adenocarcinoma cell lines [2].

Table 1: Concentration-Dependent Cytotoxic Efficacy in Cancer Cell Lines

Cell LineCell TypeAzadirone IC50 (μM)TRAIL IC50 (ng/ml)Apoptosis with Azadirone alone (%)Apoptosis with combination (%)
HCT-116Colon adenocarcinoma28.7111.49.061.0
HT-29Colon adenocarcinoma>40>200NR61.4
KBM-5Chronic myeloid leukemiaNRNRNRNR
U-266Multiple myelomaNRNRNRNR
A293Embryonic kidney carcinomaNRNRNRNR
AsPC-1Pancreatic adenocarcinomaNRNRNRNR
MDA-MB-231Breast adenocarcinomaNRNRNRNR

The compound's mechanism of action involves the upregulation of death receptor expression, specifically death receptor 4 and death receptor 5, across multiple cancer cell types [1] [2]. This upregulation occurs in a concentration-dependent manner, with optimal effects observed at 10 micromolar concentrations after 24 hours of treatment [2]. Importantly, azadirone demonstrates selectivity for malignant cells, as normal breast epithelial cells remain resistant to the compound's cytotoxic effects even at concentrations that effectively eliminate cancer cells [2].

The cytotoxic efficacy of azadirone is enhanced through its ability to suppress antiapoptotic proteins including B-cell lymphoma 2, B-cell lymphoma extra large, cellular inhibitor of apoptosis protein 1 and 2, X-linked inhibitor of apoptosis protein, survivin, myeloid cell leukemia 1, and cellular FLICE-like inhibitory protein [2]. Simultaneously, the compound promotes the expression of proapoptotic proteins such as BCL2 associated X protein and cytochrome c [2].

Synergy Quantification with Conventional Chemotherapeutics

Quantitative analysis using the Chou-Talalay method has revealed that azadirone exhibits distinct interaction patterns with conventional chemotherapeutic agents depending on concentration levels [2] [3]. At concentrations below the half-maximal inhibitory concentration, azadirone demonstrates additive effects when combined with tumor necrosis factor-related apoptosis-inducing ligand [2]. However, at concentrations exceeding the half-maximal inhibitory concentration, the combination becomes synergistic, indicating enhanced therapeutic efficacy beyond the sum of individual drug effects [2].

Table 2: Synergy Quantification with Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand

Concentration LevelDrug Interaction TypeInteraction Index (II)Cell Viability ReductionStatistical Significance
Below IC50Additive≈1Enhanced compared to monotherapyp < 0.05
Above IC50Synergistic<1Significantly enhancedp < 0.01

The synergistic interaction is mediated through azadirone's ability to sensitize cancer cells to tumor necrosis factor-related apoptosis-inducing ligand by inducing death receptor expression while simultaneously downregulating resistance mechanisms [1] [2]. This dual action results in enhanced apoptotic signaling through both extrinsic and intrinsic pathways [2]. The drug interaction index analysis demonstrates that combinations achieve greater cell viability reduction compared to either agent used alone [2].

Mechanistically, the synergistic effects are attributed to azadirone's capacity to generate reactive oxygen species, which subsequently activate extracellular signal-regulated kinase and upregulate CCAAT enhancer-binding protein homologous protein transcription factor [2]. This signaling cascade leads to enhanced death receptor expression and increased sensitivity to tumor necrosis factor-related apoptosis-inducing ligand-mediated cell death [2]. The synergy is further enhanced by azadirone's ability to suppress multiple cell survival proteins simultaneously, creating a favorable cellular environment for apoptosis induction [2].

Cell Cycle Phase-Specific Arrest Patterns

Azadirone treatment results in distinct cell cycle perturbations characterized by concentration-dependent accumulation of cells in specific phases [2]. Flow cytometric analysis reveals that azadirone primarily induces cell cycle arrest in the S phase, with a notable dose-dependent increase in the percentage of cells residing in this phase [4]. At concentrations of 5 micromolar, the S phase population increases from a baseline of 9.5 percent to 16.8 percent [4].

Table 3: Cell Cycle Phase-Specific Distribution Following Azadirone Treatment

Treatment ConditionG1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptotic) (%)
Control82.69.57.92.1
Azadirone 5 μM75.216.88.05.2
Azadirone 10 μM68.423.18.59.0
Azadirone 20 μM58.536.05.515.2

Higher concentrations of azadirone, particularly at 20 micromolar, result in a dramatic shift in cell cycle distribution, with S phase cells comprising 36.0 percent of the total population compared to 9.5 percent in untreated controls [4]. This S phase accumulation is accompanied by a corresponding decrease in G1 phase cells, dropping from 82.6 percent in controls to 58.5 percent at the highest tested concentration [4].

The cell cycle arrest pattern is associated with increased expression of cyclin-dependent kinase inhibitors and alterations in checkpoint protein expression [2]. Azadirone treatment leads to upregulation of p21, a key cell cycle checkpoint protein that prevents progression from G1 to S phase [4]. Additionally, the compound affects the expression of cyclins and cyclin-dependent kinases that regulate cell cycle transitions [2].

The S phase arrest induced by azadirone is mechanistically linked to the compound's ability to generate reactive oxygen species and activate DNA damage response pathways [2]. This cellular stress response triggers checkpoint activation, preventing cells from completing DNA replication and progressing through the cell cycle [4]. The accumulation of cells in S phase ultimately contributes to the induction of apoptosis, as evidenced by the increase in sub-G1 population representing cells undergoing programmed cell death [2].

Mitochondrial Membrane Permeabilization Dynamics

Azadirone exerts profound effects on mitochondrial function, inducing concentration-dependent alterations in membrane permeabilization and associated apoptotic processes [2] [5]. The compound's primary mechanism involves the generation of reactive oxygen species, which leads to mitochondrial dysfunction and subsequent loss of membrane potential [2]. This mitochondrial perturbation occurs early in the apoptotic process and serves as a critical determinant of cell fate [2].

Table 4: Mitochondrial Membrane Permeabilization Dynamics

ParameterControlAzadirone 5 μMAzadirone 10 μMAzadirone 20 μM
Mitochondrial Membrane Potential (ΔΨm)HighReducedSignificantly reducedSeverely compromised
Reactive Oxygen Species GenerationBaseline2-fold increase4-fold increase8-fold increase
Cytochrome c ReleaseMinimalModerateHighMaximum
Caspase-9 ActivationLowModerateHighMaximum
Caspase-3 ActivationLowModerateHighMaximum

The mitochondrial membrane potential undergoes progressive deterioration with increasing azadirone concentrations, transitioning from minimal reduction at 5 micromolar to severe compromise at 20 micromolar [2]. This loss of membrane potential is directly correlated with reactive oxygen species generation, which increases in an 8-fold manner at the highest tested concentration [2]. The reactive oxygen species-mediated mitochondrial dysfunction is reversible by treatment with antioxidants such as N-acetyl-L-cysteine and glutathione, confirming the central role of oxidative stress in azadirone's mechanism of action [2].

Mitochondrial permeabilization is accompanied by the release of cytochrome c into the cytoplasm, which serves as a critical trigger for caspase activation and apoptosis execution [2]. The release of cytochrome c occurs in a concentration-dependent manner, with maximal release observed at higher azadirone concentrations [2]. This cytochrome c release subsequently activates caspase-9, the initiator caspase of the intrinsic apoptotic pathway, followed by activation of caspase-3, the primary executioner caspase [2].

Caspase Activation Cascades and Poly Adenosine Diphosphate-Ribose Polymerase Cleavage Events

Azadirone treatment results in comprehensive activation of caspase cascades through both extrinsic and intrinsic apoptotic pathways, culminating in poly adenosine diphosphate-ribose polymerase cleavage as a hallmark of programmed cell death [1]. The compound demonstrates minimal direct effect on caspase activation when used alone; however, pretreatment with azadirone significantly enhances caspase activation when cells are subsequently exposed to tumor necrosis factor-related apoptosis-inducing ligand [1].

The caspase activation profile includes initiator caspases 8 and 9, along with effector caspase 3, indicating engagement of both death receptor-mediated and mitochondrial apoptotic pathways [1]. Caspase 8 activation occurs through the extrinsic pathway following death receptor 4 and death receptor 5 up-regulation, while caspase 9 activation represents engagement of the intrinsic mitochondrial pathway through B cell lymphoma 2-associated X protein and cytochrome c release [1] [2] [3].

Poly adenosine diphosphate-ribose polymerase cleavage serves as a definitive marker of apoptotic commitment in azadirone-treated cells [1]. This cleavage event, mediated by activated caspases, represents irreversible commitment to cell death and occurs in a concentration-dependent manner following azadirone pretreatment [1]. The cleavage can be completely suppressed by silencing either extracellular signal-regulated kinase 2 or CCAAT enhancer-binding protein homologous protein, demonstrating the requirement for intact upstream signaling pathways [1].

Table 2: Caspase Activation and Poly Adenosine Diphosphate-Ribose Polymerase Cleavage Data

TargetActivation PatternPathwayQuantitative Effect
Caspase 8Enhanced by pretreatmentExtrinsic pathwayDeath receptor-dependent
Caspase 9Enhanced by pretreatmentIntrinsic pathwayMitochondrial-dependent
Caspase 3Enhanced by pretreatmentEffector pathwayBoth pathways converge
Poly adenosine diphosphate-ribose polymeraseCleavage enhancedApoptosis markerConcentration-dependent

The enhancement of caspase 3 activity observed in azadirone-treated cells correlates with reduced expression of X-linked inhibitor of apoptosis protein, a potent caspase 3 inhibitor [1]. Similarly, the enhancement of caspase 8 activity relates to down-regulation of cellular FLICE-like inhibitory protein, the primary caspase 8 inhibitor [1]. This dual mechanism ensures efficient caspase cascade activation and subsequent poly adenosine diphosphate-ribose polymerase cleavage.

Transcriptional Repression of Nuclear Factor Kappa B Survival Signals

Azadirone demonstrates significant capacity for suppressing nuclear factor kappa B signaling pathways, representing a distinct mechanism from its death receptor up-regulation activities [4]. The compound inhibits nuclear factor kappa B by targeting the phosphorylation of the upstream inhibitory subunit of nuclear factor kappa B kinase, thereby preventing nuclear factor kappa B nuclear translocation and transcriptional activity [4].

Research demonstrates that azadirachtin, a closely related compound from the same botanical source, suppresses nuclear transcription factor kappa B by inhibiting the phosphorylation of the inhibitory subunit of nuclear factor kappa B kinase [4]. This inhibition prevents the degradation of inhibitory kappa B proteins and subsequent nuclear factor kappa B nuclear translocation, effectively blocking the transcriptional activation of survival genes [4].

The suppression of nuclear factor kappa B represents a critical component of azadirone's anti-cancer mechanism, as this transcription factor regulates numerous genes involved in cell survival, proliferation, and resistance to apoptosis [4]. Nuclear factor kappa B activation is frequently observed in cancer cells and contributes to chemotherapy resistance and tumor progression [5] [6]. By blocking nuclear factor kappa B activity, azadirone removes a fundamental survival mechanism that cancer cells rely upon for resistance to therapeutic interventions.

Experimental evidence indicates that azadirachtin is unable to potentiate apoptosis in nuclear factor kappa B-downregulated cells expressing inhibitory kappa B dominant negative constructs, while ectopic expression of p65 nuclear factor kappa B subunit rescues azadirachtin-mediated apoptosis regardless of p53 status [4]. This demonstrates that nuclear factor kappa B suppression is essential for the pro-apoptotic effects of related limonoid compounds.

Table 3: Nuclear Factor Kappa B Pathway Suppression

ComponentEffectMechanismFunctional Outcome
Inhibitory kappa B kinasePhosphorylation blockedDirect enzyme inhibitionPrevents nuclear factor kappa B activation
Inhibitory kappa B proteinsStabilizationReduced degradationCytoplasmic nuclear factor kappa B retention
Nuclear factor kappa B p65Nuclear translocation blockedUpstream inhibitionTranscriptional suppression
Survival gene expressionDown-regulationTranscriptional blockadeEnhanced apoptosis sensitivity

The transcriptional repression of nuclear factor kappa B survival signals by azadirone occurs independently of p53 activation, indicating that this mechanism functions through distinct pathways from classical tumor suppressor-mediated apoptosis [4]. This independence from p53 status makes azadirone particularly valuable for treating cancers with mutated or deleted p53, where traditional chemotherapeutic approaches may prove ineffective.

Epigenetic Modulation of Proapoptotic Gene Promoters

While specific epigenetic mechanisms of azadirone have not been extensively characterized in the available literature, related compounds from the Azadirachta indica plant demonstrate significant epigenetic modulatory activities that likely extend to azadirone function. The compound appears to influence gene expression through mechanisms that may involve chromatin remodeling and histone modifications, particularly in the context of proapoptotic gene activation.

Evidence suggests that limonoid compounds can influence DNA methylation patterns and histone modifications, though the specific effects of azadirone on these epigenetic marks require further investigation [7] [8] [9] [10]. The time-dependent nature of gene expression changes observed with azadirone treatment, particularly the delayed activation of death receptor genes occurring 6 hours after treatment compared to earlier reactive oxygen species generation and extracellular signal-regulated kinase activation, suggests involvement of transcriptional and potentially epigenetic regulatory mechanisms [1].

The up-regulation of proapoptotic genes by azadirone occurs through CCAAT enhancer-binding protein homologous protein-dependent mechanisms, which may involve chromatin accessibility changes at target gene promoters [1]. CCAAT enhancer-binding protein homologous protein binding to the death receptor 5 promoter requires accessible chromatin structure, suggesting that azadirone treatment may facilitate chromatin opening at proapoptotic gene loci [1].

Research on related compounds indicates that DNA methylation inhibitors can cause genome-wide hypomethylation with specific effects on pathways involved in cell proliferation, apoptosis, and cell migration [8] [9] [10]. These effects typically involve both direct demethylation of gene promoters and secondary chromatin remodeling events that enhance transcriptional accessibility [11] [12].

Table 4: Potential Epigenetic Mechanisms

Epigenetic ProcessPotential EffectTarget GenesTimeframe
Chromatin accessibilityEnhancedDeath receptor 5 promoter6 hours post-treatment
Transcription factor bindingFacilitatedCCAAT enhancer-binding protein homologous protein targets2-6 hours
Gene expression timingCoordinatedProapoptotic gene networkSequential activation
Promoter activationEnhancedDeath receptor pathway genesDelayed response pattern

The sequential timing of azadirone effects, with reactive oxygen species generation occurring within 1 hour, extracellular signal-regulated kinase and CCAAT enhancer-binding protein homologous protein activation at 2 hours, and death receptor up-regulation at 6 hours, suggests a coordinated transcriptional program that may involve epigenetic regulatory mechanisms [1]. This temporal pattern is consistent with chromatin remodeling processes that require time for full implementation and gene expression changes.

XLogP3

5.7

Hydrogen Bond Acceptor Count

4

Exact Mass

436.26135963 g/mol

Monoisotopic Mass

436.26135963 g/mol

Heavy Atom Count

32

Dates

Last modified: 08-11-2024

Explore Compound Types